molecular formula C10H5F17O B032683 1H,1H,2H,2H-Perfluoro-1-decanol CAS No. 678-39-7

1H,1H,2H,2H-Perfluoro-1-decanol

Cat. No.: B032683
CAS No.: 678-39-7
M. Wt: 464.12 g/mol
InChI Key: JJUBFBTUBACDHW-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrahydroperfluoro-1-decanol is an organic compound with the molecular formula C10HF21O. It is a member of the perfluoroalkyl alcohol family, characterized by the presence of fluorine atoms replacing hydrogen atoms in the carbon chain. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.

Mechanism of Action

Target of Action

1H,1H,2H,2H-Perfluoro-1-decanol, also known as 1H,1H,2H,2H-Perfluorodecan-1-ol or 1,1,2,2-Tetrahydroperfluoro-1-decanol, is a fluorotelomer alcohol . Its primary targets are cerebellar granule cells . These cells play a crucial role in the functioning of the cerebellum, which is responsible for motor control and coordination.

Mode of Action

The compound interacts with its targets by inducing cell death and the formation of oxidative or reactive oxygen species . This interaction leads to changes in the cellular structure and function, affecting the overall health and viability of the cerebellar granule cells.

Biochemical Pathways

It is known that the compound’s action can lead to the generation of reactive oxygen species . These species can cause oxidative stress, leading to cell damage and death.

Result of Action

The primary result of the action of this compound is the induction of cell death in cerebellar granule cells . This can lead to impairments in motor control and coordination, given the role of these cells in the functioning of the cerebellum.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been shown to undergo indirect photodegradation in aqueous media due to the action of hydroxyl radicals . This suggests that light exposure could influence the compound’s stability and action.

Biochemical Analysis

Biochemical Properties

The unique physicochemical properties of 1H,1H,2H,2H-Perfluoro-1-decanol have garnered attention in scientific research. Its interactions with biomolecules and biological surfaces have been explored in biophysical studies

Cellular Effects

This compound has been observed to induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells

Preparation Methods

1,1,2,2-Tetrahydroperfluoro-1-decanol can be synthesized through several methods. One common synthetic route involves the following steps :

    Starting Material: Chloromethyl perfluoroalkyl ether (CTFE) is used as the starting material.

    Hydrogenation: CTFE undergoes hydrogenation to produce 1,1,2,2,3,3,4,4,4-nonafluorobutyl methanol.

    Reaction with Silicon Tetrachloride: The nonafluorobutyl methanol reacts with silicon tetrachloride to form perfluoroalkyl trichlorosilane.

    Hydrolysis: The trichlorosilane is then hydrolyzed with sodium hydroxide to yield 1,1,2,2-Tetrahydroperfluoro-1-decanol.

Chemical Reactions Analysis

1,1,2,2-Tetrahydroperfluoro-1-decanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

1,1,2,2-Tetrahydroperfluoro-1-decanol has a wide range of scientific research applications :

    Chemistry: It is used as a surfactant and in the synthesis of fluorinated polymers and surfactants.

    Biology: The compound has been studied for its effects on cell death and the formation of reactive oxygen species in cerebellar granule cells.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical properties.

    Industry: It is employed in the production of coatings, inks, and textiles to provide water and oil repellency.

Comparison with Similar Compounds

1,1,2,2-Tetrahydroperfluoro-1-decanol can be compared with other perfluorinated alcohols, such as :

    1,1,2,2-Tetrahydroperfluoro-1-tetradecanol: Similar in structure but with a longer carbon chain, leading to different physical properties.

    1H,1H,2H,2H-Perfluorodecan-1-ol: Another perfluorinated alcohol with similar applications but different reactivity due to the presence of hydrogen atoms.

    2-Perfluorooctylethanol: A shorter-chain perfluorinated alcohol used in similar applications but with different solubility and reactivity profiles.

1,1,2,2-Tetrahydroperfluoro-1-decanol stands out due to its specific balance of hydrophobicity and reactivity, making it particularly useful in specialized industrial and research applications.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUBFBTUBACDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
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Molecular Formula

C8F17CH2CH2OH, C10H5F17O
Record name 8:2 FTOH
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DSSTOX Substance ID

DTXSID7029904
Record name 2-(Perfluorooctyl)ethanol
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Molecular Weight

464.12 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Waxy solid; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline powder; [Sigma-Aldrich MSDS]
Record name 1H,1H,2H,2H-Perfluorodecanol
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Vapor Pressure

0.02 [mmHg], 0.48 ± 0.01 [log Psd at 298.15 K (Pa)]
Record name 1H,1H,2H,2H-Perfluorodecanol
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Record name 8:2 FTOH
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CAS No.

678-39-7
Record name (Perfluorooctyl)ethanol
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Record name 1H,1H,2H,2H-Perfluorodecanol
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Record name 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-
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Record name 2-(Perfluorooctyl)ethanol
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol
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Record name 1H,1H,2H,2H-PERFLUORO-1-DECANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the estrogenic effects of 1H,1H,2H,2H-Perfluorodecan-1-ol?

A: Research indicates that 1H,1H,2H,2H-Perfluorodecan-1-ol (8:2 FTOH) exhibits estrogenic effects in medaka (Oryzias latipes). Specifically, 8:2 FTOH demonstrates a dose-dependent interaction with medaka estrogen receptor α (ERα) and coactivator TIF2, ultimately leading to the induction of vitellogenin (VTG) synthesis in male medaka livers. This estrogenic activity is attributed to the activation of ERα by 8:2 FTOH. []

Q2: How does the structure of 1H,1H,2H,2H-Perfluorodecan-1-ol influence its physicochemical properties?

A: The presence of both fluorocarbon and hydrocarbon chains in 1H,1H,2H,2H-Perfluorodecan-1-ol impacts its crystallinity and interaction with other materials. When incorporated into a dendrimer structure with an octasilicate core and both decyl and 1H,1H,2H,2H-heptadecafluorodecyl groups, the crystallinity of the fluorinated domains decreases compared to simpler structures. This is attributed to the rigid inorganic core hindering the molecular motion of the branches. Consequently, the fluorocarbon/hydrocarbon chains do not form an ordered structure. []

Q3: What is the vapor pressure of 1H,1H,2H,2H-Perfluorodecan-1-ol and how does it compare to other perfluoroalkyl substances?

A: The sublimation vapor pressure of 1H,1H,2H,2H-Perfluorodecan-1-ol (8:2 FTOH) has been determined using the Knudsen Effusion Method. This method revealed that the near ambient temperature sublimation vapor pressures of 8:2 FTOH are consistent with earlier reported liquid phase vapor pressures obtained at higher temperatures. []

Q4: How can 1H,1H,2H,2H-Perfluorodecan-1-ol be used in material science applications?

A: 1H,1H,2H,2H-Perfluorodecan-1-ol can be utilized to synthesize specialized materials. For instance, it can be incorporated into a bifunctional terminal organic-inorganic dendrimer with an octasilicate core, alongside decyl groups. This dendrimer, when blended with polymethyl methacrylate (PMMA), forms composite films with tailored refractive indices. The refractive index of these films decreases linearly with increasing concentrations of the dendrimer. []

Q5: Are there any known applications of 1H,1H,2H,2H-Perfluorodecan-1-ol in the synthesis of phthalocyanines?

A: 1H,1H,2H,2H-Perfluorodecan-1-ol serves as a key reagent in synthesizing perfluoroalkylated zinc and metal-free phthalocyanines. Reacting 1H,1H,2H,2H-Perfluorodecan-1-ol with 4,5-dichlorophthalonitrile leads to the formation of octa-substituted phthalocyanines with improved solubility in polar solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) compared to their tetra-substituted counterparts. []

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